molecular formula C18H16O4 B5596034 3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one

3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one

Cat. No.: B5596034
M. Wt: 296.3 g/mol
InChI Key: IECGMAMQLTYRLI-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.10485899 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • A study by Al-ayed (2011) synthesized derivatives of 4H-chromen-4-one, including compounds with structural similarities to "3-(2,5-dimethylphenoxy)-7-methoxy-4H-chromen-4-one." These compounds were screened for antibacterial and antioxidant activities. The study found that certain derivatives showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as notable antioxidant activities. This indicates the potential of these compounds in developing new antibacterial agents with antioxidant properties (Al-ayed, 2011).

Chemical Synthesis and Applications

  • Research on the synthesis, spectroscopy, and electrochemistry of new 3-aryl-4-hydroxy-2H-chromene-2-ones, which are structurally related to the compound of interest, has shown these derivatives to be promising for applications in material science and as potential antibacterial compounds. Their synthesis involves the conversion of 4-hydroxy coumarin derivatives through various chemical reactions, highlighting the versatility of chromen-4-one derivatives in chemical synthesis (Al-ayed, 2011).

Molecular Modeling and Biological Activity

  • Another study focused on the molecular characterization, biological activity, and in silico study of a derivative closely related to "this compound." This compound was investigated as a novel selective COX-2 inhibitor, highlighting the compound's potential in drug discovery, particularly in designing new anti-inflammatory or anticancer agents. The study's findings emphasize the importance of molecular modeling in understanding the interaction of chromen-4-one derivatives with biological targets (Rullah et al., 2015).

Phototransformation Studies

  • Phototransformation studies of chromen-4-one derivatives have provided insights into their chemical behavior under UV light, which could have implications for their use in photodynamic therapy or as photoactivated drugs. These studies reveal how structural modifications of chromen-4-one derivatives can affect their photophysical properties and potential applications in light-sensitive therapeutic interventions (Khanna et al., 2015).

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-4-5-12(2)15(8-11)22-17-10-21-16-9-13(20-3)6-7-14(16)18(17)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECGMAMQLTYRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.